1-(p-Tolyl)hexan-1-amine hydrochloride
Description
1-(p-Tolyl)hexan-1-amine hydrochloride is a secondary amine hydrochloride salt featuring a hexyl chain and a para-methylphenyl (p-tolyl) group. This compound is of interest in medicinal chemistry due to its structural similarity to psychoactive substances and monoamine transporter modulators . Below, we compare its properties with structurally related compounds.
Properties
CAS No. |
1864057-05-5 |
|---|---|
Molecular Formula |
C13H22ClN |
Molecular Weight |
227.77 g/mol |
IUPAC Name |
1-(4-methylphenyl)hexan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H21N.ClH/c1-3-4-5-6-13(14)12-9-7-11(2)8-10-12;/h7-10,13H,3-6,14H2,1-2H3;1H |
InChI Key |
UKPJCVAYURWQFV-UHFFFAOYSA-N |
SMILES |
CCCCCC(C1=CC=C(C=C1)C)N.Cl |
Canonical SMILES |
CCCCCC(C1=CC=C(C=C1)C)N.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Varying Alkyl Chains
a. Shorter Alkyl Chains
- (S)-1-(p-Tolyl)butan-1-amine hydrochloride (): Molecular Weight: 199.72 g/mol Structure: Features a butyl chain (C4) instead of hexyl (C6). Properties: Increased hydrophilicity compared to the hexyl analog.
- S(+)-N-Ethyl-1-(p-tolyl)propan-2-amine hydrochloride (4S) (): Molecular Weight: Not explicitly stated, but estimated ~255 g/mol. Melting Point: 203–204°C Key Difference: A branched propan-2-amine chain with an ethyl substituent on the nitrogen. This branching may enhance steric hindrance, influencing interactions with biological targets .
b. Longer Alkyl Chains
- N-[1-(4-Methoxyphenyl)ethyl]hexan-1-amine (39) (): Structure: Hexyl chain with a methoxy-substituted aromatic ring.
Substituent Effects on the Aromatic Ring
a. Fluorophenyl Analogs
b. Pyridinyl Derivatives
- 1-(Pyridin-3-yl)hexan-1-amine hydrochloride (): Structure: Replaces the p-tolyl group with a pyridine ring.
Table 1: Physical and Chemical Properties of Selected Analogs
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